Benzeneacetic acid, 4-(acetyloxy)-3-methoxy-, methyl ester
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Overview
Description
Benzeneacetic acid, 4-(acetyloxy)-3-methoxy-, methyl ester is a natural product found in Plakortis angulospiculatus with data available.
Scientific Research Applications
1. Gas Chromatographic Analysis
Benzeneacetic acid derivatives, including methyl esters, are utilized in the gas chromatographic analysis of acidic herbicides. The methyl esters are prepared using a reaction that includes methyl iodide and anhydrous alkali-metal carbonate in acetone. This technique is suitable for esterification of microliter quantities and offers a more efficient method for gas chromatographic analysis with high yield and reduced reaction time (Thio, Kornet, Tan, & Tompkins, 1979).
2. Synthesis of Indole Acetic Acid Esters
The chemical is involved in the synthesis of various indole acetic acid esters, which are important intermediates in organic chemistry. This process includes the preparation of intermediate compounds, such as methyl 5-methoxyindole-2-acetate, through various chemical reactions and techniques like acylation, annulation, and condensation (Modi, Oglesby, & Archer, 2003).
3. Neuroprotective Properties in Herbal Medicine
Compounds similar to benzeneacetic acid, 4-(acetyloxy)-3-methoxy-, methyl ester, have been isolated from Dianthus superbus L., used in Chinese herbal medicine. These compounds exhibit neuroprotective properties against glutamate-induced cell death in hippocampal neuronal cells, suggesting potential therapeutic applications in neurotoxic diseases (Yun et al., 2016).
4. Catalytic Oxidation Processes
Methoxy-substituted benzenes, closely related to this compound, are used in oxidative processes catalyzed by methyltrioxorhenium (VII) in acetic acid. These processes yield p-benzoquinones, which are significant in various chemical synthesis pathways (Adam, Herrmann, Saha-Möller, & Shimizu, 1995).
Properties
CAS No. |
15964-86-0 |
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Molecular Formula |
C12H14O5 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
methyl 2-(4-acetyloxy-3-methoxyphenyl)acetate |
InChI |
InChI=1S/C12H14O5/c1-8(13)17-10-5-4-9(6-11(10)15-2)7-12(14)16-3/h4-6H,7H2,1-3H3 |
InChI Key |
SEHYXBTZDJXHIT-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1)CC(=O)OC)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)CC(=O)OC)OC |
Synonyms |
4-Acetyloxy-3-methoxybenzeneacetic acid methyl ester |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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